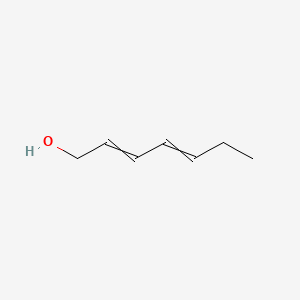
2,4-Heptadienol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Heptadienol is an organic compound with the molecular formula C7H10O It is a type of heptadienal, characterized by the presence of two conjugated double bonds and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,4-Heptadienol can be synthesized through several methods. One common approach involves the reduction of 2,4-heptadienal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs under mild conditions, with the reducing agent being added to a solution of 2,4-heptadienal in an appropriate solvent, such as ethanol or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of 2,4-heptadienal. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Heptadienol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,4-heptadienal using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Further reduction of this compound can yield heptane-2,4-diol.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in ethanol or LiAlH4 in THF.
Substitution: Reagents like tosyl chloride (TsCl) in pyridine for converting the hydroxyl group to a tosylate, followed by nucleophilic substitution.
Major Products:
Oxidation: 2,4-Heptadienal.
Reduction: Heptane-2,4-diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,4-Heptadienol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying conjugated systems and their reactivity.
Biology: Research has explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Studies are investigating its role in drug development, particularly for its potential anti-inflammatory and antioxidant effects.
Industry: It is used in the production of fragrances and flavors due to its pleasant odor. Additionally, it serves as a precursor for the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4-heptadienol involves its interaction with various molecular targets and pathways. Its conjugated double bonds allow it to participate in electron transfer reactions, making it an effective antioxidant. Additionally, its hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The exact molecular targets and pathways depend on the specific application and context in which this compound is used.
Comparaison Avec Des Composés Similaires
2,4-Heptadienal: The aldehyde form of 2,4-heptadienol, which can be converted to the alcohol through reduction.
Heptane-2,4-diol: A fully reduced form of this compound, lacking the conjugated double bonds.
2,4-Hexadienol: A similar compound with one fewer carbon atom, which also contains conjugated double bonds and a hydroxyl group.
Uniqueness: this compound is unique due to its specific combination of conjugated double bonds and a hydroxyl group. This structure imparts distinct chemical reactivity and physical properties, making it valuable for various applications. Its ability to undergo multiple types of chemical reactions and its potential bioactivity further distinguish it from similar compounds.
Propriétés
Formule moléculaire |
C7H12O |
|---|---|
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
hepta-2,4-dien-1-ol |
InChI |
InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h3-6,8H,2,7H2,1H3 |
Clé InChI |
MDRZSADXFOPYOC-UHFFFAOYSA-N |
SMILES canonique |
CCC=CC=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(4-{5-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-oxazol-2-yl}-2H-indazol-6-yl)-2-methoxypyridin-3-yl]methanesulfonamide](/img/structure/B12511774.png)
![2-({[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}methyl)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-3-yl 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12511781.png)

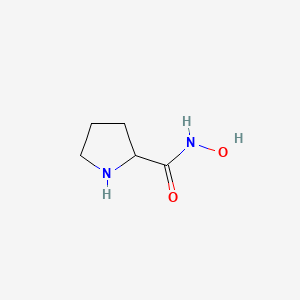
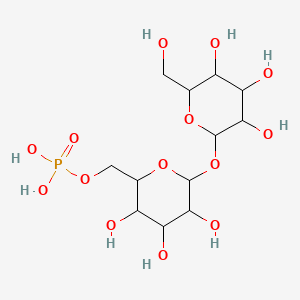
![(1S,3R,4S,6R)-N-Boc-6-amino-2,2-dimethyl-tetrahydrocyclopenta[1.3]dioxole-4-carboxylic acid](/img/structure/B12511802.png)

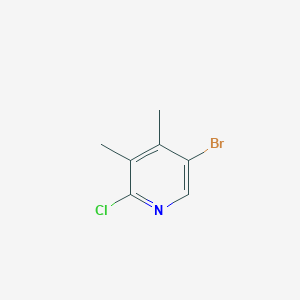
![N-[(4-chlorophenyl)methyl]-3-(4-ethoxyphenyl)prop-2-enamide](/img/structure/B12511816.png)
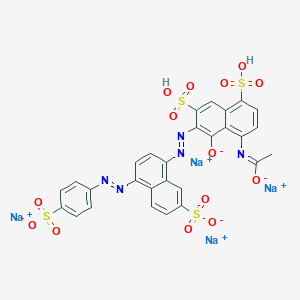
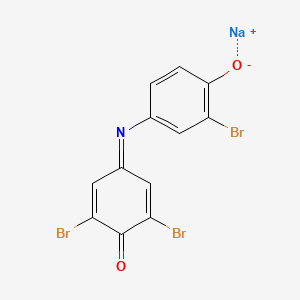
![2-(Hydroxymethyl)-6-[4-(3-hydroxyprop-1-enyl)-2,6-dimethoxyphenoxy]oxane-3,4,5-triol](/img/structure/B12511826.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;hydrate](/img/structure/B12511835.png)
![(2S,4R)-4-[(4-bromophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12511837.png)
